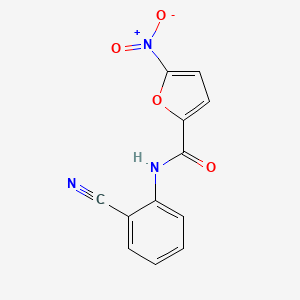
N-(2-cyanophenyl)-5-nitrofuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(2-Cyanophenyl)formamide” is a compound with the molecular formula C8H6N2O . It has an average mass of 146.146 Da and a monoisotopic mass of 146.048019 Da .
Synthesis Analysis
“N-(2-Cyanophenyl)chloromethanimidoyl chloride” was prepared from 2-isothiocyanatobenzonitrile by the reaction with sulfuryl chloride or gaseous chlorine in an inert solvent . It was found that “N-(2-cyanophenyl)chloromethanimidothioic chloride” and “bis[N-(cyanophenyl)chloromethanimidoyl] sulfide” are intermediates of this reaction .Molecular Structure Analysis
The molecular structure of “N-(2-Cyanophenyl)formamide” is C8H6N2O . Another compound, “(2-Cyanophenyl)methanetricarbonitrile”, has a molecular formula of C11H4N4 .Chemical Reactions Analysis
In a one-pot reaction of “N-(2-cyanophenyl)chloromethanimidoyl chloride” with secondary amines, several compounds were synthesized . The course of the reaction was controlled by the temperature and the amount of base used .Physical And Chemical Properties Analysis
“N-(2-Cyanophenyl)formamide” has an average mass of 146.146 Da and a monoisotopic mass of 146.048019 Da . Another compound, “(2-Cyanophenyl)methanetricarbonitrile”, has an average mass of 192.176 Da and a monoisotopic mass of 192.043594 Da .Wissenschaftliche Forschungsanwendungen
N-(2-cyanophenyl)-5-nitrofuran-2-carboxamide has been widely used in scientific research due to its broad-spectrum antibiotic activity. It has been shown to be effective against a wide range of bacteria, viruses, and parasites. Some of the research areas where this compound has been used include:
1. Microbiology: this compound has been used to study the mechanism of action of antibiotics and to identify new targets for antibiotic development.
2. Virology: this compound has been shown to inhibit the replication of several viruses, including hepatitis C virus, human immunodeficiency virus, and influenza virus.
3. Parasitology: this compound has been used to study the mechanism of action of antiparasitic drugs and to identify new targets for drug development.
Wirkmechanismus
Mode of Action
The mode of action of N-(2-cyanophenyl)-5-nitrofuran-2-carboxamide is not fully understood at this time. It is hypothesized that the compound interacts with its targets, leading to changes in cellular processes. The exact nature of these interactions and the resulting changes are still under investigation .
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2-cyanophenyl)-5-nitrofuran-2-carboxamide in lab experiments is its broad-spectrum antibiotic activity. This makes it useful for studying a wide range of microorganisms. Another advantage is its low toxicity profile, which makes it suitable for use in cell culture and animal studies.
One limitation of using this compound in lab experiments is its limited solubility in water. This can make it difficult to prepare solutions at high concentrations. Another limitation is that this compound is not effective against all microorganisms, and some bacteria may develop resistance to the drug over time.
Zukünftige Richtungen
There are several future directions for research on N-(2-cyanophenyl)-5-nitrofuran-2-carboxamide. Some of these include:
1.
Synthesemethoden
N-(2-cyanophenyl)-5-nitrofuran-2-carboxamide is synthesized by the condensation of 5-nitrofurfural with 2-aminobenzonitrile. The reaction is carried out in the presence of a base and a solvent, such as ethanol or methanol. The product is then purified by recrystallization or chromatography.
Safety and Hazards
Eigenschaften
IUPAC Name |
N-(2-cyanophenyl)-5-nitrofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7N3O4/c13-7-8-3-1-2-4-9(8)14-12(16)10-5-6-11(19-10)15(17)18/h1-6H,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKAQQKVHMLUTEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)NC(=O)C2=CC=C(O2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-Methyl-3-(2,2,2-trifluoroethyl)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2704906.png)
![(5-Bromopyridin-3-yl)-[4-[4-(4-methylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]methanone](/img/structure/B2704907.png)
![N-(2-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-oxoethyl)benzamide](/img/structure/B2704908.png)
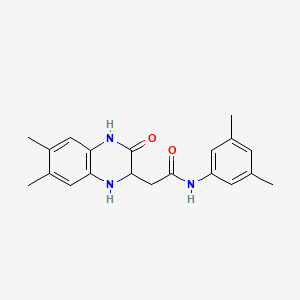

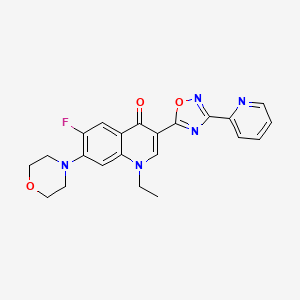
![N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-fluorobenzamide](/img/structure/B2704913.png)

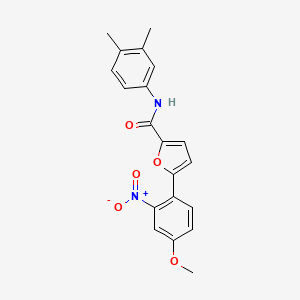
![(E)-1-[4-(3-fluoropropoxy)phenyl]-3-(4-phenoxyanilino)prop-2-en-1-one](/img/structure/B2704923.png)
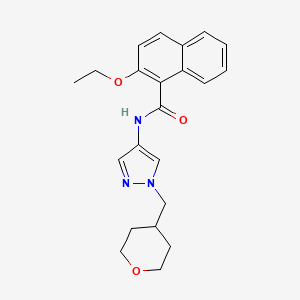
![3,4-dimethoxy-N-(2-thien-2-ylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B2704925.png)
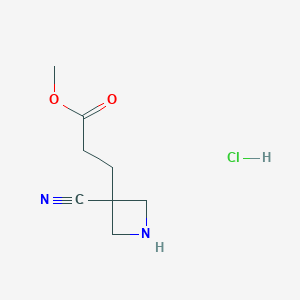
![3-cyclohexyl-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one](/img/structure/B2704928.png)